![molecular formula C12H9F3N2O B1455464 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde CAS No. 1275308-13-8](/img/structure/B1455464.png)
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds that consist of three carbon atoms and two adjacent nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles involves the introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
A significant application of derivatives of this compound is in the development of potential antimicrobial and antioxidant agents. For instance, the synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach has demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were characterized using various spectroscopic techniques and showed promising results in vitro against bacterial and fungal strains, supported by molecular docking studies indicating their potential as inhibitors of specific bacterial enzymes (Bhat et al., 2016).
Synthetic Methodologies and Chemical Structures
The compound has also played a pivotal role in the synthesis of novel chemical structures. Research into the development of new 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent has expanded the chemical repertoire available for further pharmaceutical and chemical research, highlighting the compound's versatility in synthetic organic chemistry (Hu et al., 2010).
Crystallography and Structural Analysis
In crystallography, the detailed structural analysis of related pyrazole derivatives has been conducted. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, providing insights into molecular configurations and interactions, which are crucial for the design of new materials and active pharmaceutical ingredients (Xu & Shi, 2011).
Anticancer and Biological Activities
Derivatives of this compound have been explored for their potential anticancer activities. Research into novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has shown that these compounds possess antimicrobial activity against a variety of pathogens and have been tested for cytotoxicity, indicating their potential as therapeutic agents with minimal side effects (Hamed et al., 2020).
Fluorescent Dyes and Sensing Applications
The compound's derivatives have been utilized in the synthesis of highly fluorescent dyes containing conformationally restrained chromophores. These dyes exhibit bright fluorescence and have been proposed for sensing applications in strongly acidic environments, demonstrating the compound's utility in developing new fluorescent markers and sensors (Wrona-Piotrowicz et al., 2022).
Safety And Hazards
Future Directions
Pyrazoles have recently gained more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazoles and their derivatives may involve further exploration of their synthetic techniques and biological activity .
properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-3-1-9(2-4-11)6-17-7-10(8-18)5-16-17/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQGFHRYKPHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}acetic acid hydrochloride](/img/structure/B1455382.png)

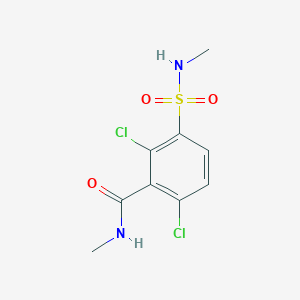
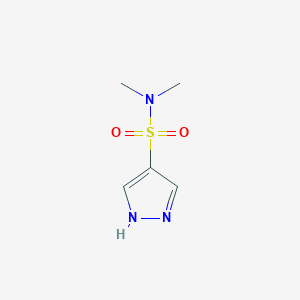
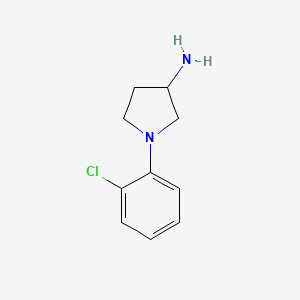
![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

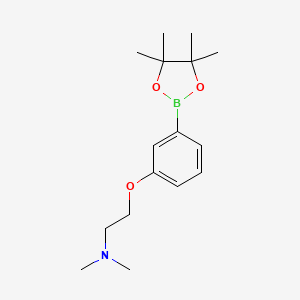
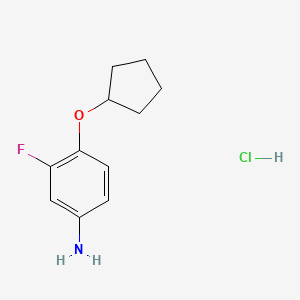
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)


amine hydrochloride](/img/structure/B1455402.png)
